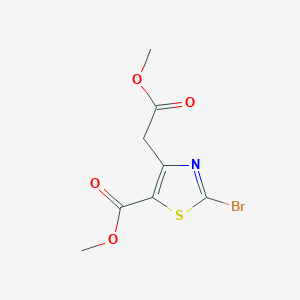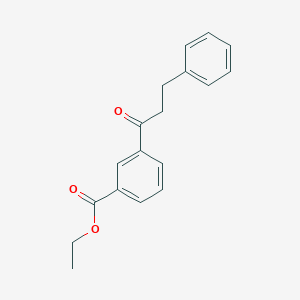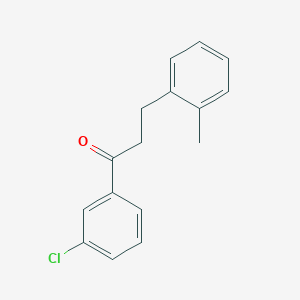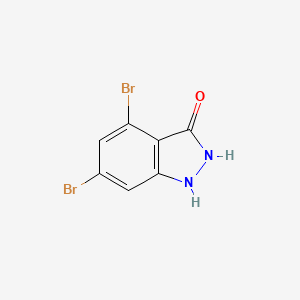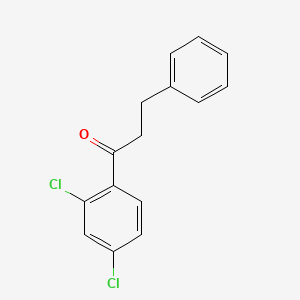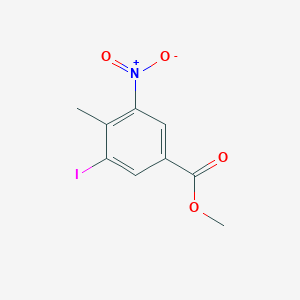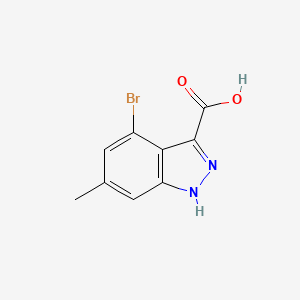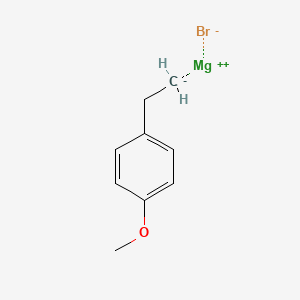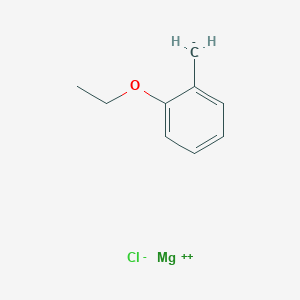
3'-Cyano-2,2-dimethylpropiophenone
Descripción general
Descripción
3-Cyano-2,2-dimethylpropiophenone (3-CPDP) is a synthetic, organic compound that is widely used in scientific research. It is a highly reactive reagent that is used in a variety of applications, including organic synthesis, chromatography, and spectroscopy. 3-CPDP is also used in the development of new materials, such as polymers and nanoparticles. 3-CPDP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Organic Synthesis :
- Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, a compound related to 3'-Cyano-2,2-dimethylpropiophenone, with alkynes or alkenes to produce substituted indenones or indanones (Miura & Murakami, 2005).
- Jin et al. (2016) showed that dimethyl carbonate (DMC) can catalyze carboxymethylation, methylation, and dehydration of alcohols and phenols under mild conditions (Jin, Hunt, Clark, & McElroy, 2016).
Materials Science and Engineering :
- Al Ouahabi, Charles, and Lutz (2015) used 2-cyanoethyl (3-dimethoxytrityloxy-2,2-dimethyl-propyl) diisopropylphosphoramidite for the synthesis of non-natural sequence-encoded polymers, demonstrating the versatility of cyanophenyl compounds in materials science (Al Ouahabi, Charles, & Lutz, 2015).
Photoreactions in Organic Chemistry :
- Plíštil et al. (2006) investigated the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, which shares a structural similarity to 3'-Cyano-2,2-dimethylpropiophenone, revealing insights into photoreactions that could be applied in synthetic organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Single-Ion Magnet Behavior :
- Hu et al. (2015) explored cyano- and phenoxo-bridged octanuclear complexes, including compounds similar to 3'-Cyano-2,2-dimethylpropiophenone, for their application in single-ion magnet (SIM) behavior (Hu, Jiang, Wu, Liu, Cui, & Kou, 2015).
Pharmaceutical Research and Development :
- Madhavi and Sreeramya (2017) synthesized and evaluated novel compounds for antioxidant and anti-inflammatory activities, including derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (Madhavi & Sreeramya, 2017).
Propiedades
IUPAC Name |
3-(2,2-dimethylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPHEGPMUGXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629215 | |
| Record name | 3-(2,2-Dimethylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-2,2-dimethylpropiophenone | |
CAS RN |
898766-12-6 | |
| Record name | 3-(2,2-Dimethylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



